molecular formula C19H14 B1606537 9-PHENYL-9H-FLUORENE CAS No. 789-24-2

9-PHENYL-9H-FLUORENE

Cat. No.: B1606537
CAS No.: 789-24-2
M. Wt: 242.3 g/mol
InChI Key: ZJQCOVBALALRCC-UHFFFAOYSA-N
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Description

9-Phenyl-9H-fluorene is an organic compound with the chemical formula C19H14. It is a derivative of fluorene, where a phenyl group replaces the hydrogen atom at the 9-position on the fluorene molecule . This compound is known for its white to pale yellow crystalline form and good thermal stability. It is soluble in various organic solvents such as dichloromethane, ethanol, and xylene .

Preparation Methods

The preparation of 9-Phenyl-9H-fluorene can be achieved through aromatic electrophilic substitution reactions. A common synthetic method involves the condensation reaction of fluorene with phenyl bromide under basic conditions . The choice of catalyst and reaction conditions significantly affect the yield and selectivity of the product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

9-Phenyl-9H-fluorene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 9-Phenyl-9H-fluorene in optoelectronic applications involves its ability to absorb and emit light efficiently. The phenyl group enhances the compound’s electronic properties, making it suitable for use in devices that require high luminescence and stability . The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to transfer electrons.

Properties

IUPAC Name

9-phenyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQCOVBALALRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229369
Record name 9H-Fluorene, 9-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

789-24-2
Record name 9H-Fluorene, 9-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Phenylfluorene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Fluorene, 9-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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